(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2R)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a carboxylic acid group at the 2-position (R-configuration) and a 3-aminopropanoyl substituent on the nitrogen atom. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C8H15ClN2O3 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m1./s1 |
InChI Key |
MCFIDLSJFDVJPU-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCN)C(=O)O.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chiral Precursors
- Starting Materials: Chiral amino acids or amino alcohol derivatives serve as precursors. For example, enantiomerically pure amino acids such as L-proline derivatives are often used as starting points.
- Reaction Conditions: Cyclization is achieved via intramolecular amidation or esterification, often under basic or acidic conditions, with the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate ring closure.
- Chiral Control: The stereochemistry is preserved or induced through chiral auxiliaries or chiral catalysts during cyclization, ensuring the formation of the (2R) configuration.
Functionalization of the Pyrrolidine Ring
- Introduction of the 3-Aminopropanoyl Group: This is typically achieved through acylation reactions.
- Protection of Functional Groups: The amino group may be protected with carbamate groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation.
- Alkylation and Acylation: Alkylation of the nitrogen atom can be performed using alkyl halides or activated esters, often in the presence of phase transfer catalysts or strong bases, to introduce the 3-aminopropanoyl moiety.
Stereoselective Hydrogenation
- Hydrogenation of Double Bonds: Catalytic hydrogenation is employed to reduce double bonds in precursor compounds, often using palladium on carbon (Pd/C) or other noble metal catalysts.
- Chiral Catalysts: To achieve the (2R) configuration, chiral catalysts such as chiral phosphine complexes or chiral hydrogenation catalysts are used, which favor the formation of the desired stereoisomer.
- Reaction Conditions: Mild conditions are preferred to minimize racemization, with low temperature and controlled hydrogen pressure.
Hydrolysis and Deprotection
- Hydrolysis of Protecting Groups: Acidic or basic hydrolysis (e.g., TFA or NaOH) removes protecting groups like Boc or methyl esters.
- Final Conversion: The free acid is then converted to its hydrochloride salt via treatment with hydrochloric acid, often in an aqueous medium, to yield the final compound.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Purpose | Stereochemical Control |
|---|---|---|---|---|---|
| 1 | Cyclization | Strong base (NaH, t-BuOK) | Reflux or room temperature | Ring formation | Chiral auxiliary or precursor ensures (2R) |
| 2 | Protection | Boc anhydride or methyl chloroformate | Mild base (e.g., TEA) | Protect amino/carboxyl groups | Maintains stereochemistry |
| 3 | Alkylation | Alkyl halides, phase transfer catalysts | Mild heating | Introduce 3-aminopropanoyl group | Stereoselective if chiral catalyst used |
| 4 | Hydrogenation | Pd/C or chiral hydrogenation catalysts | Low temperature, H2 atmosphere | Reduce double bonds | Stereoselective to obtain (2R) |
| 5 | Hydrolysis | TFA or NaOH | Room temperature | Remove protecting groups | Preserves stereochemistry |
| 6 | Salt formation | HCl in water | Aqueous | Convert to hydrochloride salt | Final step |
Research Findings and Notes
- Chiral Catalysts: The use of chiral catalysts during hydrogenation significantly enhances stereoselectivity, reducing racemization risks, as highlighted in patent disclosures.
- Protection Strategies: Protecting groups such as Boc and methyl esters are critical in controlling reaction pathways and preventing side reactions during acylation and ring closure.
- Hydrolysis Conditions: Mild hydrolysis conditions are preferred to maintain stereochemical integrity, especially when handling sensitive chiral centers.
- Yield Optimization: The patents indicate that optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, can improve yields and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Protein Interaction: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging studies.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogous pyrrolidine and pyrrolopyridine derivatives:
Key Observations:
- Core Structure: The target compound and ’s phenylpyrrolidine derivative share a pyrrolidine backbone, whereas ’s compounds feature a fused pyrrolopyridine ring.
- Substituents: The target’s 3-aminopropanoyl group introduces a flexible, basic side chain absent in other compounds. In contrast, 10b and 10c have halogen/methoxy groups at C5, which modulate electronic properties and acidity , while the phenyl group in ’s compound adds hydrophobicity .
- Stereochemistry : The target’s 2R configuration contrasts with the 2S,3S configuration of the phenylpyrrolidine derivative, highlighting the role of stereochemistry in molecular recognition .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves water solubility compared to free carboxylic acids (e.g., 10a–c, ’s compound), which rely on pH-dependent ionization for solubility .
- Acidity/Basicity :
- The target’s carboxylic acid (pKa ~2–3) and protonated amine (pKa ~8–10) create zwitterionic behavior at physiological pH.
- Compounds 10b (chloro) and 10c (methoxy) exhibit altered pKa values due to electron-withdrawing/donating effects .
Biological Activity
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of amino acids, specifically a derivative of pyrrolidine. Its molecular formula is C8H15ClN2O3, with a molecular weight of 222.67 g/mol. The compound features a pyrrolidine ring, an amino group, and a carboxylic acid group, which suggest its potential for various biological applications. The hydrochloride salt form enhances its solubility and stability in aqueous solutions, making it advantageous for pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Compounds with similar structures have been explored for their roles in modulating neurotransmitter systems, particularly in relation to neurodegenerative diseases .
- Anti-inflammatory Effects : Some pyrrolidine derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions such as arthritis .
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study can provide insights into how modifications to the compound affect its biological activity. For instance, variations in the substituents on the pyrrolidine ring or the carboxylic acid group can lead to different levels of potency in biological assays.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| L-Proline | Pyrrolidine ring with a carboxylic acid | Naturally occurring amino acid involved in collagen synthesis |
| 3-Aminopropanoic acid | Linear chain with an amino group and carboxylic acid | Simple structure; used in metabolic studies |
| N-Acetyl-L-cysteine | Contains a thiol group alongside an acetylated amine | Known for antioxidant properties |
| (S)-N-Boc-pyrrolidine-2-carboxylic acid | Protected form of pyrrolidine derivative | Used in peptide synthesis due to stability |
This table highlights how this compound may offer unique advantages in specific applications due to its distinct functional groups and stereochemistry .
Neuroprotective Studies
Research has indicated that compounds similar to this compound can exhibit neuroprotective effects. In a study examining neurodegenerative models, these compounds were shown to enhance neuronal survival and reduce apoptosis through modulation of glutamate receptors .
Anti-inflammatory Effects
In another study focused on inflammation, derivatives of pyrrolidine were tested for their ability to inhibit pro-inflammatory cytokines. The results demonstrated significant reductions in cytokine levels, suggesting that this compound could be effective in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., Boc-protected intermediates) and pyrrolidine precursors. For example, hydrolysis of methyl esters under acidic conditions (e.g., HCl at 93–96°C for 17 hours) is a common step, as seen in analogous syntheses of related pyrrolidine-carboxylic acid hydrochlorides . Optimization should focus on pH control, temperature, and reaction time to minimize racemization, particularly at chiral centers. Post-synthesis purification via recrystallization or chromatography is critical for enantiomeric purity.
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or polarimetric analysis is recommended. Comparative NMR studies using chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers. For example, in related compounds like (R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride, NMR coupling constants and splitting patterns provide stereochemical confirmation . Mass spectrometry (HRMS or ESI-MS) should corroborate molecular weight.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Store in a sealed container under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Avoid exposure to moisture, as hydrolysis of the amide bond or decarboxylation may occur. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, pH variations, or impurities. For example, DMSO-d₆ may induce peak broadening due to hydrogen bonding, while D₂O can suppress exchangeable protons. Perform parallel analyses using standardized solvents and pH buffers. Cross-validate with X-ray crystallography if crystalline samples are obtainable, as demonstrated for structurally similar proline derivatives .
Q. What strategies are effective for impurity profiling, particularly for diastereomeric byproducts?
- Methodological Answer : Use orthogonal analytical methods:
- LC-MS/MS to detect low-abundance impurities (e.g., deaminated or oxidized products).
- Ion chromatography for quantifying residual salts (e.g., unreacted HCl).
- 2D-NMR (COSY, HSQC) to identify diastereomers, as seen in studies on (2S,4S)-pyrrolidine dicarboxylates .
- Spiking experiments with synthetic impurity standards can confirm identifications.
Q. How can the compound’s role in structure-activity relationship (SAR) studies be systematically evaluated?
- Methodological Answer : Design analogs with modifications at the 3-aminopropanoyl or pyrrolidine moieties. For example:
- Replace the carboxylic acid with ester or amide groups to assess bioavailability.
- Introduce fluorinated or isotopic labels (e.g., ¹⁸O) for metabolic tracing.
- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as applied to ACE inhibitors like enalapril maleate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
